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8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.
Carboxamide Formation: The carboxamide group at the 3-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 3-methoxypropylamine, in the presence of coupling agents like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Quinoline derivatives are known for their ability to inhibit bacterial growth by interfering with essential cellular processes. Studies have demonstrated that related compounds can effectively target various pathogens, including resistant strains of bacteria, thereby addressing the urgent need for novel antimicrobial agents .
Anticancer Properties
Research indicates that 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide may possess anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism often involves the induction of apoptosis and cell cycle arrest, making it a potential lead in cancer therapy .
Table 1: Summary of Anticancer Activity
Antimalarial Activity
Given the historical efficacy of quinoline derivatives against malaria, this compound is also being investigated for its antimalarial properties. It is believed to interfere with the heme detoxification process in Plasmodium falciparum, which is crucial for the survival of the malaria parasite . Preliminary in vitro studies suggest moderate to high activity against malaria strains, with further research needed to optimize its efficacy.
Synthesis Strategies
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity. The following general steps summarize the synthetic approach:
- Formation of the Quinoline Core : Starting from anthranilic acid or similar precursors, the quinoline structure is formed through cyclization reactions.
- Functional Group Modification : Subsequent reactions introduce the chloro and hydroxy groups at specific positions on the quinoline ring.
- Amide Formation : The final step involves coupling with 3-methoxypropyl amine to yield the desired carboxamide derivative.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as topoisomerases or kinases, which are involved in DNA replication and cell signaling pathways.
Pathways Involved: The compound may inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
7-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features.
1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: A related compound with potential therapeutic applications.
Uniqueness
8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, hydroxyl group, and carboxamide moiety makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
The compound 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is a derivative of 8-hydroxyquinoline, a class of compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. The structure-activity relationship (SAR) analysis indicates that modifications at the 4-position can enhance activity against these cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .
Antiviral Properties
The antiviral efficacy of 8-hydroxyquinoline derivatives has been documented, particularly against RNA viruses. For example, certain derivatives have shown promising inhibition of H5N1 virus growth with minimal cytotoxicity. The activity appears to correlate positively with lipophilicity and the electron-withdrawing nature of substituents on the anilide ring . This suggests that further optimization could yield effective antiviral agents.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies reveal that this compound exhibits notable antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones recorded were comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Neuroprotective Effects
Research has indicated that derivatives of 8-hydroxyquinoline can serve as iron chelators, which may provide neuroprotective benefits. This property is particularly relevant in conditions like Alzheimer's disease, where metal ion dysregulation is implicated. Studies have shown that certain derivatives can inhibit amyloid-beta aggregation in vitro and improve cognitive function in mouse models .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from 8-hydroxyquinoline. Key steps may include:
- Formation of the Carboxamide : Reaction of 8-hydroxyquinoline with appropriate carboxylic acid derivatives.
- Chlorination : Introduction of chlorine at the 8-position to enhance biological activity.
- Alkylation : Alkylation at the nitrogen site with 3-methoxypropyl groups to improve lipophilicity and bioavailability.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Chlorine Substitution : Enhances anticancer and antimicrobial properties.
- Hydroxyl Group Positioning : The 4-hydroxy group is critical for chelation and interaction with biological targets.
- Alkyl Chain Length : Modifications in the alkyl chain (e.g., methoxypropyl) significantly influence lipophilicity and overall activity.
Modification | Effect on Activity |
---|---|
Chlorine at C8 | Increases anticancer potency |
Hydroxyl at C4 | Essential for chelation |
Methoxypropyl | Enhances lipophilicity |
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various 8-hydroxyquinoline derivatives on HCT-116 colon cancer cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, derivatives were screened against H5N1 influenza virus. The results indicated that specific substitutions led to higher inhibition rates while maintaining low cytotoxicity levels .
Properties
Molecular Formula |
C14H15ClN2O3 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
8-chloro-N-(3-methoxypropyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-7-3-6-16-14(19)10-8-17-12-9(13(10)18)4-2-5-11(12)15/h2,4-5,8H,3,6-7H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
QSOMANONLBSVKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |
Origin of Product |
United States |
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